Selective NOS Isoform Inhibition Preference of 6-Chloroindole Scaffolds vs. 5-Chloro Analogs
In a series of 1,6-disubstituted indole derivatives evaluated as human NOS inhibitors, compounds bearing the 6-chloro substitution exhibited a pronounced preference for neuronal NOS (nNOS) over endothelial NOS (eNOS), with selectivity ratios ranging from 10- to 50-fold. By contrast, structurally analogous 5-chloroindole derivatives showed markedly reduced nNOS selectivity and increased eNOS inhibition, a profile associated with cardiovascular liability [1]. The 6-chloro substitution is therefore a structural determinant for achieving the desired nNOS-selective inhibitory profile.
| Evidence Dimension | nNOS vs. eNOS selectivity (ratio of IC50 values) |
|---|---|
| Target Compound Data | 6-chloroindole-based inhibitors: nNOS/eNOS selectivity > 10–50 fold (measured IC50 values in the 50–500 nM range for nNOS) |
| Comparator Or Baseline | 5-chloroindole analogs: nNOS/eNOS selectivity < 5-fold; increased eNOS potency (IC50 often below 200 nM) |
| Quantified Difference | At least 5 to 10-fold improvement in nNOS selectivity imparted by the 6-chloro substitution relative to the 5-chloro regioisomer |
| Conditions | Recombinant human NOS isoforms (nNOS, iNOS, eNOS) expressed in insect Sf9 cells; hemoglobin capture assay; pH 7.4; 37°C |
Why This Matters
The divergent selectivity profile of the 6-chloro scaffold prevents the cardiovascular side effects associated with eNOS inhibition, a critical consideration for neuroscience drug discovery programs selecting a lead scaffold.
- [1] S. C. Annedi et al., '1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors', RSC Advances, 2011, 1, 1030–1045. doi:10.1039/c1ra00322f. View Source
